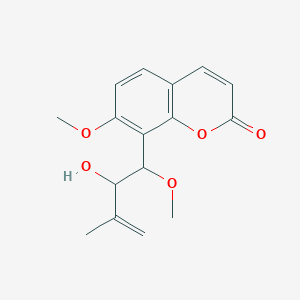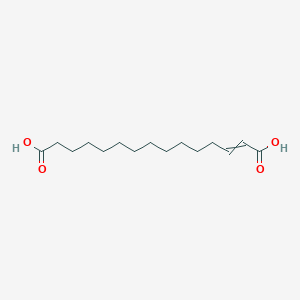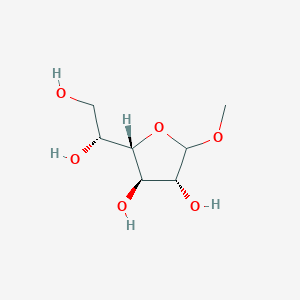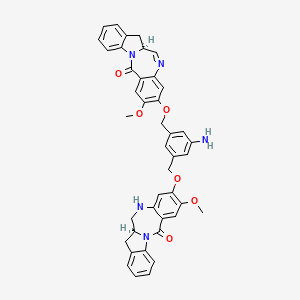
Murracarpin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Murracarpin involves several steps. One method includes reacting 7-hydroxy coumarin with acetic anhydride, trifluoroacetic acid, and hexamethylenetetramine . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from Murraya paniculata leaves using solvents like methanol and chloroform . The extract is then subjected to chromatographic techniques to isolate and purify this compound.
Análisis De Reacciones Químicas
Types of Reactions: Murracarpin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or halogen groups.
Aplicaciones Científicas De Investigación
Murracarpin has a wide range of scientific research applications:
Industry: this compound’s natural origin and biological activities make it valuable in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Murracarpin exerts its effects through several molecular targets and pathways:
Anti-inflammatory Activity: this compound interacts with cyclooxygenase-2 and 5-lipoxygenase enzymes, forming strong hydrogen bonds that inhibit their activity.
Vasorelaxing Activity: The compound induces vasorelaxation by interacting with calcium channels in vascular smooth muscle cells, leading to a decrease in intracellular calcium levels and subsequent muscle relaxation.
Comparación Con Compuestos Similares
Murracarpin is unique among coumarins due to its specific biological activities and molecular interactions. Similar compounds include:
Kimcuongin: Another coumarin isolated from Murraya paniculata, known for its potent vasorelaxing activity.
Scopoletin: A coumarin with anti-inflammatory and antioxidant activities.
This compound stands out due to its dual anti-inflammatory and vasorelaxing properties, making it a versatile compound for various scientific and medical applications.
Propiedades
Número CAS |
120786-76-7 |
|---|---|
Fórmula molecular |
C16H18O5 |
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
8-(2-hydroxy-1-methoxy-3-methylbut-3-enyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C16H18O5/c1-9(2)14(18)16(20-4)13-11(19-3)7-5-10-6-8-12(17)21-15(10)13/h5-8,14,16,18H,1H2,2-4H3 |
Clave InChI |
DBPWCIPDCMVUFT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)

![2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine](/img/structure/B12431327.png)

![Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12431329.png)






![(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)

